4-(Tributylstannyl)quinoline
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Overview
Description
It is a derivative of quinoline, featuring a tributylstannyl group attached to the nitrogen atom of the quinoline ring. This compound is known for its unique properties and versatility in chemical reactions.
Mechanism of Action
are a class of compounds that have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, including 4-(Tributylstannyl)quinoline, can interact with various enzymes and proteins
Cellular Effects
Quinoline derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways
Subcellular Localization
The subcellular localization of molecules can have significant effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tributylstannyl)quinoline typically involves the reaction of quinoline with tributylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(Tributylstannyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reaction conditions typically involving a base and an inert atmosphere.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with the reaction carried out under an inert atmosphere and at elevated temperatures.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Tributylstannyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-(Tributylstannyl)quinoline
- 4-(Tributylstannyl)-1-tritylimidazole
- 4-(Tributylstannyl)thiazole
- 4-(Tributylstannyl)pyridazine
Comparison: 4-(Tributylstannyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers unique reactivity and versatility in chemical synthesis, making it a valuable tool in various research applications.
Properties
IUPAC Name |
tributyl(quinolin-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHSDOVXXQFZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718503 |
Source
|
Record name | 4-(Tributylstannyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-64-2 |
Source
|
Record name | 4-(Tributylstannyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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